Cas no 10075-24-8 (Imipramine Pamoate)

Imipramine Pamoate structure
Imipramine Pamoate structure
Productnaam:Imipramine Pamoate
CAS-nummer:10075-24-8
MF:C23H16O6.2[C19H24N2]
MW:949.184060000001
CID:1080133
PubChem ID:24904

Imipramine Pamoate Chemische en fysische eigenschappen

Naam en identificatie

    • Imipramine Pamoate
    • 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid,3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
    • 2-Naphthalenecarboxylic acid,4,4'-methylenebis(3-hydroxy-,compd. with 10,11-dihydro-N,N-dimethyl-5H-dibenz(b,f)azepine-5-propanamine (1:2)
    • 4,4'-methylenebis(3-hydroxy-2-naphthoic) acid,compound with 10,11-dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propylamine (1:2)
    • 5H-Dibenz(b,f)azepine,5-(3-(dimethylamino)propyl)-10,11-dihydro-,pamoate
    • EINECS 233-206-6
    • Imipramine embonate
    • Tofranil-pm (TN)
    • 10,11-Dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propanamine 4,4'-methylenebis[3-hydroxy-2-naphthalenecarboxylate] (2:1)
    • HY-107956
    • DTXCID6065975
    • IMIPRAMINE PAMOATE [MI]
    • Imipramine pamoate (USP)
    • 10075-24-8
    • 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with 10,11-dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propylamine (1
    • DTXSID80143484
    • CHEMBL3989845
    • IMIPRAMINE PAMOATE [ORANGE BOOK]
    • Tofranil-PM
    • DA-74453
    • 4,4'-Methylenebis(3-hydroxy-2-naphthoic acid)-3-(10,11-dihydro-5H-dibenzo(b,f)azepin-5-yl)-N,N-dimethyl-1-propanamine (1:2)
    • MC34P30298
    • IMIPRAMINE PAMOATE [VANDF]
    • Q27283837
    • D08071
    • IMIPRAMINE PAMOATE (USP MONOGRAPH)
    • Imipramine (pamoate)
    • CS-0030995
    • IMIPRAMINE PAMOATE (USP-RS)
    • IMIPRAMINE PAMOATE [USP MONOGRAPH]
    • 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
    • IMIPRAMINE EMBONATE (MART.)
    • IMIPRAMINE EMBONATE [MART.]
    • 5H-Dibenz(b,f)azepine, 5-(3-(dimethylamino)propyl)-10,11-dihydro-, pamoate
    • 22540-17-6
    • IMIPRAMINE EMBONATE [WHO-DD]
    • UNII-MC34P30298
    • SCHEMBL21834068
    • 4,4'-Methylenebis(3-hydroxy-2-naphthoic) acid, compound with 10,11-dihydro-N,N-dimethyl-5H-dibenz(b,f)azepine-5-propylamine (1:2)
    • IMIPRAMINE PAMOATE [USP-RS]
    • Inchi: InChI=1S/C23H16O6.2C19H24N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-11H,7,12-15H2,1-2H3
    • InChI-sleutel: BPQZYOJIXDMZSX-UHFFFAOYSA-N
    • LACHT: CN(C)CCCN1c2ccccc2CCc3c1cccc3.CN(C)CCCN1c2ccccc2CCc3c1cccc3.c1ccc2c(c1)cc(c(c2Cc3c4ccccc4cc(c3O)C(=O)O)O)C(=O)O

Berekende eigenschappen

  • Exacte massa: 948.48300
  • Monoisotopische massa: 948.482586
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 10
  • Zware atoomtelling: 71
  • Aantal draaibare bindingen: 12
  • Complexiteit: 859
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 128

Experimentele eigenschappen

  • Kookpunt: 642.7°C at 760 mmHg
  • Vlampunt: 356.5°C
  • PSA: 128.02000
  • LogboekP: 12.27140

Imipramine Pamoate Beveiligingsinformatie

Imipramine Pamoate Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TRC
I466008-5mg
Imipramine Pamoate
10075-24-8
5mg
$ 58.00 2023-09-07
TRC
I466008-50mg
Imipramine Pamoate
10075-24-8
50mg
$ 184.00 2023-09-07
TRC
I466008-10mg
Imipramine Pamoate
10075-24-8
10mg
$ 64.00 2023-09-07
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